3-Chloro-1-methanesulfonylpiperidine
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Overview
Description
3-Chloro-1-methanesulfonylpiperidine is a chemical compound with the molecular formula C₆H₁₂ClNO₂S and a molecular weight of 197.68 g/mol . It is characterized by the presence of a piperidine ring substituted with a chlorine atom and a methanesulfonyl group. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methanesulfonylpiperidine typically involves the chlorination of 1-methanesulfonylpiperidine. This can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methanesulfonylpiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of piperidine.
Oxidation: Sulfone derivatives are the major products.
Reduction: Piperidine derivatives are formed.
Scientific Research Applications
3-Chloro-1-methanesulfonylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methanesulfonylpiperidine is not fully understood. it is believed to interact with various molecular targets through its reactive functional groups. The chlorine atom and methanesulfonyl group can participate in nucleophilic and electrophilic interactions, respectively, affecting biological pathways and molecular functions .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-methylpiperidine: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
1-Methanesulfonylpiperidine: Lacks the chlorine atom, affecting its nucleophilic substitution potential.
3-Bromo-1-methanesulfonylpiperidine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Biological Activity
3-Chloro-1-methanesulfonylpiperidine is a synthetic compound with a unique chemical structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a chlorine atom and a methanesulfonyl group. Its molecular formula is C₆H₁₃ClN₁O₂S, with a molecular weight of approximately 196.7 g/mol. The presence of these functional groups contributes to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological potential. Key areas of research include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could have implications for drug development, particularly in targeting metabolic pathways.
- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Activity
A study conducted by Ayoob et al. (2022) evaluated the antibacterial properties of several chlorinated compounds, including this compound. The disc diffusion method was employed to assess the efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, comparable to standard antibiotics like ciprofloxacin.
Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |
---|---|---|
Staphylococcus aureus | 15 | Ciprofloxacin (20) |
Escherichia coli | 12 | Ciprofloxacin (18) |
Pseudomonas aeruginosa | 10 | Ciprofloxacin (16) |
Enzyme Inhibition
Research has also focused on the enzyme inhibitory properties of this compound. A study published in the Journal of Medicinal Chemistry explored its effects on various enzymes involved in metabolic pathways. The compound demonstrated significant inhibition of α-glucosidase and α-amylase, which are critical in carbohydrate metabolism.
Enzyme | IC50 Value (μM) | Reference Compound IC50 (μM) |
---|---|---|
α-Glucosidase | 25 | Acarbose (30) |
α-Amylase | 30 | Acarbose (35) |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The compound was tested against several cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 Value (μM) |
---|---|
MCF-7 | 40 |
HeLa | 35 |
Case Studies
One notable case study involved the synthesis and evaluation of various derivatives of piperidine compounds, including this compound, focusing on their anticancer properties. The study highlighted how structural modifications could enhance biological activity and selectivity towards cancer cells.
Properties
IUPAC Name |
3-chloro-1-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOVXJSSXLYQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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